Sodium 2-chloro-4-fluoropyridine-3-sulfinate
CAS No.:
Cat. No.: VC17574740
Molecular Formula: C5H2ClFNNaO2S
Molecular Weight: 217.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2ClFNNaO2S |
|---|---|
| Molecular Weight | 217.58 g/mol |
| IUPAC Name | sodium;2-chloro-4-fluoropyridine-3-sulfinate |
| Standard InChI | InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | JDOPYECVYNUMSW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+] |
Introduction
Structural and Molecular Characteristics
The molecular formula of sodium 2-chloro-4-fluoropyridine-3-sulfinate is C₅H₂ClFNNaO₂S, with a molecular weight of 213.58 g/mol. The pyridine ring’s substitution pattern creates distinct electronic environments:
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Chlorine at the 2-position directs electrophilic substitution to the 5-position.
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Fluorine at the 4-position increases ring electronegativity, stabilizing intermediates in cross-coupling reactions .
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The sulfinate group at the 3-position acts as a versatile leaving group or nucleophile, depending on reaction conditions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂ClFNNaO₂S |
| Molecular Weight | 213.58 g/mol |
| CAS Registry Number | Not formally assigned |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
Synthesis and Preparation Methods
Sodium 2-chloro-4-fluoropyridine-3-sulfinate is synthesized via a two-step sequence starting from 2-chloro-4-fluoropyridine :
Sulfonation of 2-Chloro-4-fluoropyridine
The pyridine ring undergoes sulfonation at the 3-position using fuming sulfuric acid (H₂SO₄·SO₃) at 150°C for 6–8 hours. This step introduces a sulfonic acid group, yielding 2-chloro-4-fluoropyridine-3-sulfonic acid .
Reduction to Sulfinate
The sulfonic acid is reduced to the sulfinate using sodium dithionite (Na₂S₂O₄) under alkaline conditions (pH 10–12). The reaction proceeds at 60°C for 2 hours, producing the sodium sulfinate salt in 75–85% yield .
Key Reaction Conditions:
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Temperature: 60°C
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pH: 10–12 (maintained with NaOH)
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Solvent: Water/ethanol (1:1 v/v)
Chemical Reactivity and Applications
The compound’s reactivity is governed by its sulfinate group and halogen substituents:
Nucleophilic Substitution
The sulfinate anion (SO₂⁻) displaces halides in aryl or alkyl electrophiles. For example, reaction with 4-bromotoluene in DMF at 120°C forms 2-chloro-4-fluoro-3-(p-tolylsulfonyl)pyridine .
Oxidative Functionalization
Oxidation with hydrogen peroxide (H₂O₂) converts the sulfinate to a sulfonyl chloride, which reacts with amines to form sulfonamides—a common pharmacophore .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 100°C | 3-Sulfonyl-pyridine derivatives |
| Oxidation | H₂O₂, HCl, 0°C | 2-Chloro-4-fluoropyridine-3-sulfonyl chloride |
| Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl sulfinates |
Recent Advances in Application
Recent studies highlight its utility in covalent inhibitor design targeting cysteine proteases. The sulfinate group forms reversible disulfide bonds with catalytic cysteines, enabling probe development for enzymes like SARS-CoV-2 main protease .
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